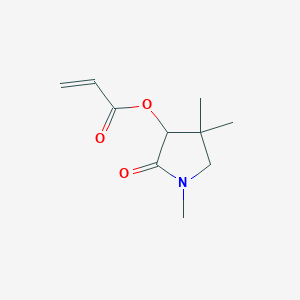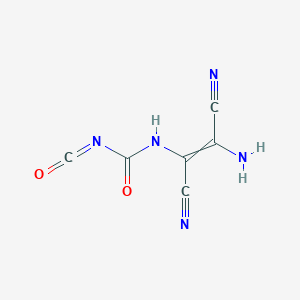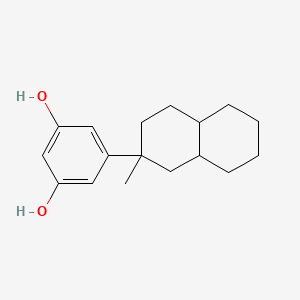
5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol is a chemical compound known for its unique structure and properties It belongs to the class of dihydroxybenzenes, which are organic compounds containing two hydroxyl groups substituted onto a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol typically begins with the reaction of resorcinol with trifluoroacetic acid to produce an acetate ester. The acetate ester is then reacted with ethylene oxide to form an ether. This ether is subsequently reacted with 2,4,5-octane triol to produce the desired compound. The process can be simplified by using boron trifluoride etherate as a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions is crucial for industrial production to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylates.
Reduction: Alcohols and alkanes.
Substitution: Halogenated benzenes and other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol involves its interaction with molecular targets and pathways. The compound is known to exert its effects through the modulation of oxidative stress pathways, potentially by acting as an antioxidant. It interacts with reactive oxygen species (ROS) and helps in reducing oxidative damage to cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Methyloctan-2-yl)benzene-1,3-diol: A deuterated impurity of the drug Lisdexamfetamine, known for its neuroprotective properties.
3-Methylcatechol: A methylated derivative of catechol.
4-Methylcatechol: Another methylated derivative of catechol.
Uniqueness
5-(2-Methyldecahydronaphthalen-2-yl)benzene-1,3-diol is unique due to its specific structure, which includes a decahydronaphthalene moiety. This structural feature distinguishes it from other dihydroxybenzenes and contributes to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
828300-31-8 |
|---|---|
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
5-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-naphthalen-2-yl)benzene-1,3-diol |
InChI |
InChI=1S/C17H24O2/c1-17(14-8-15(18)10-16(19)9-14)7-6-12-4-2-3-5-13(12)11-17/h8-10,12-13,18-19H,2-7,11H2,1H3 |
InChI-Schlüssel |
KWFMNTRDCLKPDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2CCCCC2C1)C3=CC(=CC(=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14215863.png)
![6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one](/img/structure/B14215864.png)

![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-](/img/structure/B14215883.png)
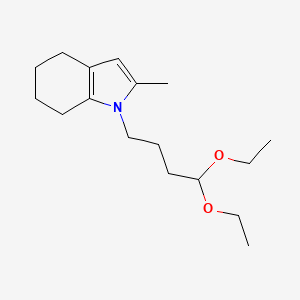
![3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14215890.png)
![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)
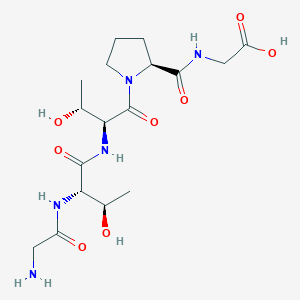
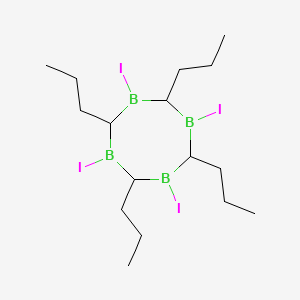

![[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane](/img/structure/B14215909.png)
